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Abstract: Quizalofop-p-ethyl (QPE) is a widely used post-emergence herbicide whose persistence in the

environment poses a concern. Microbial degradation offers an eco-friendly remediation strategy. This

protocol details the isolation of the bacterial strain Pseudomonas sp. J-2, the cloning and purification of a

novel QPE-hydrolyzing esterase, QpeH, and the biochemical characterization of the recombinant enzyme.

QpeH demonstrates high catalytic efficiency against QPE and other related aryloxyphenoxypropionate

(AOPP) herbicides, identifying it as a promising candidate for bioremediation applications [1] [2].

Workflow Overview

The diagram below outlines the comprehensive workflow from bacterial isolation to enzyme

characterization.
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Diagram 1: A flowchart showing the key stages in the discovery and analysis of the QpeH enzyme.

Experimental Protocols

2.1 Bacterial Strain Isolation and Identification [1]

Isolation Source: Activated sludge from a pesticide manufacturer's sewage outfall.
Enrichment Culture: A soil sample was added to a Mineral Salts Medium (MSM) containing 20 mg

L⁻¹ QPE as the sole carbon source and incubated for 7 days.
Pure Culture Isolation: The enriched culture was serially diluted and spread onto MSM agar plates

containing 200 mg L⁻¹ QPE. Colonies were repeatedly streaked on the same plates for purification.
Identification: The isolated strain, J-2, was identified as a Pseudomonas sp. based on

morphological, physiological, biochemical properties, and 16S rRNA gene sequence analysis.

2.2 Metabolite Identification by LC-IT-MSn [1]

Sample Preparation: Culture supernatants were extracted with dichloromethane at neutral pH. The

aqueous layer was then acidified (pH 1.5-2.0) and re-extracted with dichloromethane.
Analysis: The combined extracts were concentrated and analyzed by Liquid Chromatography-Ion

Trap-Mass Spectrometry (LC-IT-MSn).
Identification: The breakdown metabolite was identified as quizalofop acid (QA), confirming the

hydrolytic activity of the strain.

2.3 Cloning of the qpeH Gene [1]

Genomic DNA Preparation: Bacterial genomic DNA from Pseudomonas sp. J-2 was prepared using
a high-salt extraction method.
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Genomic Library Construction: Genomic DNA was partially digested with Sau3AI. DNA fragments

(2-4 kb) were purified and ligated into the BamHI site of the pUC118 cloning vector. The ligation
product was transformed into competent E. coli DH5α cells.

Screening for Positive Clones: Transformants were plated onto LB agar with ampicillin (100 mg
L⁻¹) and QPE (200 mg L⁻¹). After incubation at 37°C, plates were stored at 16°C for 48 hours.

Colonies surrounded by transparent halos (indicating QPE degradation) were selected as positive
clones. The inserted DNA in positive clones was sequenced.

2.4 Heterologous Expression and Purification of Recombinant QpeH [1]

Plasmid Construction: The qpeH gene was PCR-amplified from genomic DNA using specific
primers that introduced a C-terminal 6xHis tag. The primers also contained BamHI and XhoI
restriction sites. The digested PCR product was ligated into the pET-29a(+) expression vector to
generate pET-qpeH.

Expression: The recombinant plasmid was transformed into E. coli BL21(DE3) for protein
expression.

Purification: The His-tagged QpeH protein was overexpressed and purified using a His-Bind protein
fusion and purification system (Ni-NTA affinity chromatography). The protein concentration was

determined by the Bradford method.

2.5 Enzyme Assay and Kinetic Characterization [1]

Enzyme Activity Assay: The standard enzyme activity assay measured the hydrolysis of QPE. One

unit (U) of enzyme activity was defined as the amount of enzyme required to produce 1 μmol of
quizalofop acid per minute under specified conditions.

Kinetic Parameters: The kinetic parameters (Kₘ and K꜀ₐₜ) for QPE and other AOPP herbicides were
determined by measuring initial reaction rates at various substrate concentrations. The parameters

were calculated from the resulting Michaelis-Menten plots.

2.6 Effects of pH, Temperature, and Metal Ions [1]

Optimal pH and Temperature: The optimal pH was determined by assaying activity across a pH

range. The optimal temperature was determined similarly across a temperature gradient.
Metal Ions and Inhibitors: The effects of metal ions were tested by adding them to the reaction

mixture. The effects of various enzyme inhibitors (e.g., PMSF, DEPC) and detergents (e.g., SDS,
Tween 80) were also investigated.

Data & Results

3.1 Kinetic Parameters of Recombinant QpeH
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The catalytic efficiency (K꜀ₐₜ/Kₘ) of QpeH was highest for fenoxaprop-P-ethyl, indicating it is the preferred

substrate among the AOPP herbicides tested [3].

Table 1: Kinetic parameters of recombinant QpeH for various AOPP herbicides [3].

Herbicide Kₘ (µM) K꜀ₐₜ (s⁻¹)
K꜀ₐₜ/Kₘ (s⁻¹
µM⁻¹)

Enzyme Activity
(U/mg)

Fenoxaprop-P-ethyl 26.9 ± 4.3 161.6 ±
3.4

6.01 ± 0.05 257.2 ± 3.7

Quizalofop-P-tefuryl 29.5 ± 2.7 146.4 ±
3.3

4.96 ± 0.09 238.1 ± 4.1

Quizalofop-p-ethyl
(QPE)

41.3 ± 3.6 127.3 ±
4.5

3.08 ± 0.03 198.9 ± 2.7

Haloxyfop-P-methyl 113.9 ±
3.8

67.4 ± 2.6 0.59 ± 0.04 64.7 ± 2.4

Cyhalofop-butyl 158.2 ±
3.5

41.1 ± 4.1 0.26 ± 0.03 48.6 ± 3.1

Clodinafop-propargyl 174.0 ±
4.2

37.1 ± 2.9 0.21 ± 0.02 42.3 ± 2.8

3.2 Biochemical Properties of Purified QpeH [1]

Specific Activity: The specific activity of recombinant QpeH for QPE was 198.9 ± 2.7 U mg⁻¹.
Optimal Conditions: The enzyme exhibited maximum activity at pH 8.0 and 30°C.
Effect of Metal Ions:

Activators: Ca²⁺, Cd²⁺, Li⁺, Fe³⁺, and Co²⁺.
Inhibitors: Ni²⁺, Fe²⁺, and Ag⁺.

Effect of Inhibitors: The enzyme was strongly inhibited by PMSF (serine protease inhibitor), DEPC
(histidine modifier), and pCMB (sulfhydryl group modifier), suggesting the presence of a catalytic

serine, histidine, and cysteine residues in the active site. Detergents like SDS, Tween 80, and Triton
X-100 also inhibited activity.
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DOT Script for Workflow Diagram

The following is the DOT language script used to generate the workflow diagram in section 1.
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Conclusion

The protocols outlined here provide a reliable method for obtaining active QpeH esterase. Its broad substrate

specificity and high catalytic efficiency make it a potent biocatalyst for the degradation of QPE and other

AOPP herbicides, holding significant potential for use in bioremediation of contaminated environments.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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